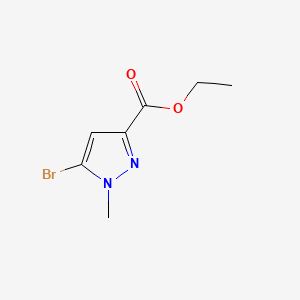

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 5-bromo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFAPSHASGINRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693384 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-48-2 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, diethyl butynedioate, and proceeds through a two-step reaction sequence involving a pyrazole ring formation followed by bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate from diethyl butynedioate is achieved in two primary steps, as outlined in the workflow below. The initial step involves a cyclocondensation reaction between diethyl butynedioate and methylhydrazine to form the pyrazolone intermediate, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. The subsequent step is the bromination of this intermediate using phosphoryl bromide (POBr₃) to yield the final target compound.

Caption: Overall workflow for the synthesis of the target compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Diethyl butynedioate | C₈H₁₀O₄ | 170.16 | Colorless liquid |

| Methylhydrazine | CH₆N₂ | 46.07 | Colorless liquid |

| Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | C₇H₁₀N₂O₃ | 170.17 | White solid |

| Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | C₇H₉BrN₂O₂ | 233.06 | White solid |

Table 2: Spectroscopic Data for Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

| Spectroscopy Type | Data Highlights |

| ¹H NMR (CDCl₃) | δ (ppm): 1.42 (t, 3H, -CH₂CH₃ ), 4.41 (q, 2H, -CH₂ CH₃), 3.80 (s, 3H, N-CH₃ ), 6.75 (s, 1H, pyrazole-H) (Predicted) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.2, 36.5, 61.5, 112.0, 138.0, 145.0, 160.0 (Predicted) |

| Mass Spec (EI) | m/z: 232 [M]⁺, 234 [M+2]⁺ |

Detailed Experimental Protocols

The following protocols are based on established synthetic methods and provide a detailed guide for the laboratory preparation of the target compound.

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation of diethyl butynedioate with methylhydrazine. The reaction proceeds by the addition of methylhydrazine to one of the ester groups of diethyl butynedioate, followed by intramolecular cyclization to form the pyrazolone ring.

Reaction Scheme:

Caption: Cyclocondensation to form the pyrazole intermediate.

Materials:

-

Diethyl butynedioate

-

Methylhydrazine

-

Ethanol (absolute)

Procedure:

-

To a solution of diethyl butynedioate (1 equivalent) in absolute ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

Dry the solid under vacuum to afford ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

The intermediate, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, which exists in tautomeric equilibrium with its pyrazolone form, is then brominated at the 5-position using phosphoryl bromide.

Reaction Scheme:

Caption: Bromination of the pyrazole intermediate.

Materials:

-

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

-

Phosphoryl bromide (POBr₃)

-

Acetonitrile

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in acetonitrile in a round-bottom flask equipped with a reflux condenser.[1]

-

Add phosphoryl bromide (1.2 equivalents) portion-wise to the stirred solution.[1]

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.[1]

-

Slowly and carefully pour the reaction mixture into a pre-cooled saturated aqueous solution of sodium carbonate to neutralize the excess acid.[1]

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate as a white solid.[1]

Expected Yield: 70-85%

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate from diethyl butynedioate. The protocols are based on established chemical transformations and can be readily implemented in a standard laboratory setting. This guide serves as a valuable resource for researchers requiring this key intermediate for their work in drug discovery and development.

References

Spectroscopic Characterization of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally similar analogs to predict and interpret its spectroscopic features. Detailed experimental protocols for synthesis and analysis via ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry are presented. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, a logical workflow for the spectroscopic characterization of synthesized compounds is visualized using a Graphviz diagram. This document serves as a valuable resource for researchers involved in the synthesis and characterization of novel pyrazole derivatives for applications in medicinal chemistry and drug development.

Introduction

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative. The pyrazole scaffold is a prominent heterocyclic motif in many biologically active compounds, exhibiting a wide range of pharmacological activities. Therefore, the unambiguous structural confirmation of novel pyrazole derivatives through spectroscopic methods is a critical step in the drug discovery and development process. This guide outlines the key spectroscopic techniques used to elucidate the structure of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Synthesis and Spectroscopic Analysis Workflow

The general workflow for the synthesis and subsequent spectroscopic characterization of a target compound like ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a systematic process. It begins with the chemical synthesis, followed by purification and then detailed analysis using various spectroscopic techniques to confirm the structure and purity of the final product.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Experimental Protocols

Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (Representative Protocol)

A plausible synthetic route involves the methylation of a suitable pyrazole precursor followed by bromination, or vice-versa. A general method for the preparation of similar 1-methyl-pyrazole-carboxylate derivatives is as follows:

-

Methylation: To a solution of ethyl 5-bromo-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., acetone, DMF), is added a base (e.g., potassium carbonate). The mixture is stirred at room temperature, and then methyl iodide is added dropwise. The reaction mixture is heated to reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[2]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Data is typically collected over a spectral width of 0-12 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. The spectral width is generally set from 0 to 200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is placed on the diamond crystal of an ATR-FT-IR spectrometer. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.[3]

-

Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or KBr plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[4] This solution is then further diluted for analysis.[4]

-

Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) source in positive ion mode. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate based on the analysis of structurally related compounds.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group attached to the pyrazole ring, and the proton on the pyrazole ring itself.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (pyrazole ring) | 6.5 - 7.0 | s | - |

| O-CH₂ (ethyl) | 4.2 - 4.4 | q | ~7.1 |

| N-CH₃ (methyl) | 3.8 - 4.0 | s | - |

| CH₃ (ethyl) | 1.3 - 1.5 | t | ~7.1 |

Note: The chemical shifts are predicted based on general values for similar pyrazole structures. The singlet for the pyrazole proton indicates no adjacent protons.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | 160 - 165 |

| C3 (pyrazole ring) | 145 - 150 |

| C5 (pyrazole ring, C-Br) | 130 - 135 |

| C4 (pyrazole ring) | 110 - 115 |

| O-CH₂ (ethyl) | 60 - 65 |

| N-CH₃ (methyl) | 35 - 40 |

| CH₃ (ethyl) | 14 - 16 |

Note: The chemical shifts are estimates based on known data for substituted pyrazoles.

FT-IR Data (Predicted)

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic/aliphatic) | 2900 - 3100 | Medium |

| C=O stretch (ester) | 1710 - 1730 | Strong |

| C=N stretch (pyrazole ring) | 1500 - 1600 | Medium |

| C-O stretch (ester) | 1200 - 1300 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Mass Spectrometry Data (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak.

| Ion | Expected m/z | Notes |

| [M]⁺ | 248/250 | Molecular ion with bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

| [M+H]⁺ | 249/251 | Protonated molecular ion. |

| [M+Na]⁺ | 271/273 | Sodium adduct of the molecular ion. |

Conclusion

The structural elucidation of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate can be effectively achieved through a combination of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry. While direct experimental data for this specific molecule is not widely published, a thorough analysis of data from structurally similar compounds allows for reliable prediction and interpretation of its spectroscopic features. The detailed protocols and expected data presented in this guide provide a solid framework for researchers working on the synthesis and characterization of novel pyrazole derivatives, facilitating their research and development efforts in medicinal chemistry.

References

Navigating the Spectroscopic Landscape of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly archived experimental spectra, the following tables present predicted ¹H and ¹³C NMR data for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts, multiplicities, and coupling constants based on the molecular structure.

Table 1: Predicted ¹H NMR Data for Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-4 | ~6.8 - 7.0 | Singlet | 1H | N/A |

| -OCH₂CH₃ | ~4.3 - 4.5 | Quartet | 2H | ~7.1 |

| -NCH₃ | ~3.9 - 4.1 | Singlet | 3H | N/A |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet | 3H | ~7.1 |

Table 2: Predicted ¹³C NMR Data for Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~160 - 162 |

| C-3 | ~145 - 147 |

| C-5 | ~130 - 132 |

| C-4 | ~112 - 114 |

| -OCH₂CH₃ | ~61 - 63 |

| -NCH₃ | ~38 - 40 |

| -OCH₂CH₃ | ~14 - 16 |

Experimental Protocols

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is provided below.

Sample Preparation:

-

Weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: -2 to 12 ppm

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals.

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse experiment.

-

Acquisition Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 200 ppm

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak.

-

Synthesis Pathway

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate can be synthesized from 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. The synthesis involves dissolving the starting material in acetonitrile, followed by the addition of tribromooxyphosphorus. The reaction mixture is then heated under reflux. After completion, the mixture is cooled and carefully added to a precooled saturated sodium carbonate solution. The product is then extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the final compound.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for NMR data acquisition and analysis.

Caption: Molecular structure of the target compound.

Caption: A generalized workflow for NMR analysis.

physical and chemical properties of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical, chemical, and synthesis data for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 1269293-48-2). Due to the limited availability of experimental data for this specific molecule, this guide also includes information on closely related analogs to provide a comparative context.

Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| CAS Number | 1269293-48-2[1] |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Canonical SMILES | CCOC(=O)c1cc(Br)n(C)n1 |

Physicochemical Properties

| Property | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (Computed) | Ethyl 5-bromo-1H-pyrazole-3-carboxylate (Computed)[2] | Methyl 5-bromo-1H-pyrazole-3-carboxylate (Computed)[3] |

| Molecular Weight | 233.06 g/mol | 219.04 g/mol [2] | 205.01 g/mol [3] |

| Monoisotopic Mass | 231.98439 Da | 217.96909 Da[2] | 203.95344 Da[3] |

| XLogP3 | 1.9 | 1.8[2] | 1.4[3] |

| Hydrogen Bond Donor Count | 0 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Rotatable Bond Count | 2 | 2 | 1 |

| Exact Mass | 231.98439 Da | 217.96909 Da[2] | 203.95344 Da[3] |

| Topological Polar Surface Area | 55 Ų | 55 Ų[2] | 55 Ų[3] |

| Heavy Atom Count | 12 | 11 | 10 |

| Complexity | 196 | 154[2] | 142[3] |

Synthesis Protocol

A patented method describes the synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate from 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[4]

Experimental Procedure

Step 1: Bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester [4]

-

Dissolve 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in acetonitrile.

-

Add tribromooxyphosphorus to the solution.

-

Heat the reaction mixture to reflux.

-

Upon completion of the reaction (monitored by TLC), cool the reaction liquid.

-

Slowly pour the cooled reaction liquid into a precooled saturated sodium carbonate solution.

-

Perform suction filtration.

-

Extract the filtrate with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the solvent by spin drying to obtain ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

The following diagram illustrates the synthesis workflow.

Caption: Synthesis workflow for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Reactivity and Further Reactions

The synthesized ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate can be further hydrolyzed to its corresponding carboxylic acid.

Experimental Procedure: Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid[4]

-

Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (23.2 g, 0.1 mol) in 150 mL of ethanol.

-

Add 100 mL of a 10% sodium hydroxide solution.

-

Stir the reaction at room temperature for 2 hours (monitor by TLC).

-

Remove excess ethanol under vacuum.

-

Extract the aqueous phase with ethyl acetate to remove impurities.

-

Adjust the pH of the aqueous phase to 9 with 2N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to yield 19 g (93.2%) of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid as a white solid.[4]

The following diagram illustrates the hydrolysis workflow.

Caption: Hydrolysis of the ester to the corresponding carboxylic acid.

Spectral Data

While specific spectral data for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is not provided in the search results, related compounds have been characterized by various spectroscopic methods. For instance, the synthesis of various pyrazole derivatives has been confirmed using elemental analysis, IR, ¹H NMR, and mass spectra.[5][6] Researchers synthesizing the title compound would be expected to use similar analytical techniques for structural confirmation.

Safety Information

The GHS hazard information for the related compound, ethyl 5-bromo-1H-pyrazole-3-carboxylate, indicates the following potential hazards:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

It is recommended to handle ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with appropriate personal protective equipment in a well-ventilated area.

Applications and Research Interest

Pyrazole derivatives are important scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory properties.[5] The bromo- and carboxylate-functionalized pyrazole core of the title compound makes it a valuable intermediate for the synthesis of more complex molecules and potential drug candidates.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

solubility of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate in common organic solvents

Technical Guide: Solubility Profile of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a qualitative solubility assessment in common organic solvents based on general principles for pyrazole derivatives and information from related synthetic procedures. Furthermore, a detailed experimental protocol for quantitative solubility measurement via the established shake-flask method is presented, accompanied by a visual workflow diagram. This guide is intended to equip researchers with the necessary information to assess and determine the solubility of this compound in various solvent systems, a critical parameter for process development, formulation, and biological studies.

Introduction

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of such molecules, particularly solubility, are fundamental to their application. Solubility influences reaction kinetics, purification strategies, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility in various organic solvents is therefore essential for optimizing synthetic routes, developing robust crystallization processes, and formulating drug products.

This guide provides an overview of the expected solubility of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate and a detailed protocol for its empirical determination.

Qualitative Solubility Profile

Based on these observations and the general properties of similar organic molecules, the following table summarizes the expected qualitative solubility of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

| Solvent | Predicted Qualitative Solubility | Rationale |

| Ethanol | Soluble | Mentioned as a solvent during synthesis.[2] Pyrazoles are generally soluble in alcohols.[1] |

| Methanol | Soluble | Similar to ethanol, pyrazoles are typically soluble in methanol.[1] |

| Ethyl Acetate | Soluble | Used as an extraction solvent in the synthesis of the compound.[2] |

| Acetone | Soluble | Pyrazoles generally show good solubility in acetone.[1] |

| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds. |

| Acetonitrile | Soluble | A polar aprotic solvent often used in organic synthesis and analysis. |

| Toluene | Sparingly Soluble to Soluble | Solubility will depend on the polarity balance of the molecule. |

| Hexane | Sparingly Soluble to Insoluble | As a non-polar solvent, it is less likely to effectively solvate the polar pyrazole ring and ester group. |

| Water | Insoluble to Very Sparingly Soluble | The presence of the bromo and ethyl ester functional groups, along with the pyrazole core, suggests low aqueous solubility. |

Note: This table represents a qualitative prediction. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4][5]

Materials and Equipment

-

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.

-

Addition of Solute: Add an excess amount of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Addition of Solvent: Accurately pipette a known volume of the selected solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on a shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectroscopy method to determine the concentration of the compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Analytical Method Development

A robust analytical method is critical for accurate quantification. For HPLC, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water is a common starting point. The detection wavelength should be set to the absorbance maximum of the compound. A calibration curve must be generated using standard solutions of known concentrations.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate in common organic solvents are not currently published, this technical guide provides a robust framework for its determination. The qualitative assessment suggests good solubility in common polar aprotic and protic organic solvents. For precise and reliable quantitative data, the detailed shake-flask experimental protocol provided herein is recommended. The generation of such data will be invaluable for the continued development and application of this important chemical entity in research and industry.

References

In-Depth Technical Guide: Properties and Applications of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and, most notably, the application of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2) as a key intermediate in the synthesis of potent inhibitors targeting the WD repeat-containing protein 5 (WDR5). This document details the scientific rationale for WDR5 inhibition in cancer therapy, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Compound Properties and Suppliers

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative with the molecular formula C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol .[1] This compound serves as a valuable building block in medicinal chemistry.

Table 1: Chemical Properties of CAS 1269293-48-2

| Property | Value |

| CAS Number | 1269293-48-2 |

| Chemical Name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol [1] |

| Appearance | White to yellow solid[2] |

| Storage | Inert atmosphere, 2-8°C[1] |

Table 2: Selected Suppliers of CAS 1269293-48-2

| Supplier | Purity |

| BLDpharm | Information not available |

| ChemicalBook | ≥97% |

| ChemScene | Information not available |

| Sigma-Aldrich | Information not available |

| AK Scientific | 95%+ |

| Alachem Co., Ltd. | Information not available |

Application in the Synthesis of WDR5 Inhibitors for Cancer Therapy

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a crucial starting material in the multi-step synthesis of novel heterocyclic compounds designed as inhibitors of WDR5.[3] These inhibitors are being investigated for their therapeutic potential in cancers, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene.[3]

The WDR5-MLL1 Signaling Pathway in Leukemia

The protein WDR5 is a core component of the MLL1 (Mixed Lineage Leukemia 1) complex, a histone methyltransferase that plays a critical role in regulating gene expression by methylating histone H3 at lysine 4 (H3K4). This methylation is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the MLL1 complex to target genes, resulting in their overexpression and driving leukemogenesis.

The interaction between WDR5 and MLL1 is essential for the stability and enzymatic activity of the MLL1 complex. Therefore, inhibiting this protein-protein interaction presents a promising therapeutic strategy to disrupt the pathogenic activity of MLL fusion proteins.

dot

Figure 1: The WDR5-MLL1 signaling pathway in the cell nucleus.

Mechanism of Action of WDR5 Inhibitors

WDR5 inhibitors synthesized from Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate are designed to bind to a specific pocket on WDR5, thereby preventing its interaction with MLL1. This disruption of the WDR5-MLL1 complex leads to a reduction in H3K4 methylation at target gene promoters, consequently downregulating their expression. The ultimate cellular outcomes of WDR5 inhibition in MLL-rearranged leukemia cells include cell cycle arrest and apoptosis.

dot

Figure 2: Workflow from precursor to cellular effect of WDR5 inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize WDR5 inhibitors. Specific details may vary based on the exact inhibitor and cell lines used.

Synthesis of WDR5 Inhibitors

The synthesis of WDR5 inhibitors from Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate involves a multi-step process. A key initial step described in the patent literature is the reduction of the ethyl ester to the corresponding alcohol.[3]

Step 1: Reduction of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate [3]

-

Dissolve Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate in an appropriate solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).[3]

-

Cool the solution to 0°C.[3]

-

Add a reducing agent, such as lithium borohydride solution, dropwise to the cooled solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours).[3]

-

Quench the reaction by the addition of an acidic solution (e.g., 2M HCl).[3]

-

Remove the solvent under vacuum to yield the crude product, (5-bromo-1-methyl-1H-pyrazol-3-yl)methanol, which can be purified further if necessary.[3]

Subsequent steps involve further chemical modifications to build the final heterocyclic inhibitor structure as detailed in patent WO2021026672A1.[3]

In Vitro WDR5-MLL1 Interaction Assay (Fluorescence Polarization)

This assay is used to quantify the binding affinity of the inhibitor to WDR5 and its ability to disrupt the WDR5-MLL1 interaction.

-

A fluorescently labeled peptide derived from the WDR5-binding region of MLL1 is incubated with recombinant WDR5 protein.

-

The inhibitor, at varying concentrations, is added to the mixture.

-

The fluorescence polarization of the solution is measured. A decrease in polarization indicates the displacement of the fluorescent peptide from WDR5 by the inhibitor.

-

The data is used to calculate the inhibitor's binding affinity (Ki) or inhibitory concentration (IC50).

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and its inhibition.

-

A reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) is incubated with a histone H3 substrate.

-

A methyl donor, typically S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), is added to the reaction.

-

The inhibitor is added at various concentrations.

-

The reaction is allowed to proceed, and the incorporation of the radiolabeled methyl group into the histone substrate is measured, often by scintillation counting.

-

A decrease in radioactivity indicates inhibition of the MLL1 complex's methyltransferase activity.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to determine if the WDR5 inhibitor induces apoptosis in cancer cells.

-

Culture MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13) in appropriate media.

-

Treat the cells with the WDR5 inhibitor at various concentrations for a set period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

dot

Figure 3: A generalized experimental workflow for the characterization of a WDR5 inhibitor.

Conclusion

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2) is a valuable chemical intermediate for the synthesis of novel WDR5 inhibitors. These inhibitors represent a promising therapeutic strategy for cancers driven by aberrant MLL1 activity, such as MLL-rearranged leukemias. By disrupting the critical WDR5-MLL1 interaction, these compounds can inhibit histone methylation, downregulate oncogenic gene expression, and induce cancer cell death. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of these next-generation epigenetic cancer therapies.

References

Illuminating the Path Forward: An In-depth Technical Guide to the Initial Biological Screening of Substituted Pyrazole Carboxylates

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Preliminary Biological Evaluation of Substituted Pyrazole Carboxylates, a Promising Class of Heterocyclic Compounds.

This technical guide provides a detailed overview of the essential methodologies and data interpretation for the initial biological screening of substituted pyrazole carboxylates. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. This document serves as a core resource for researchers in drug discovery and development, offering structured data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The versatile structure of the pyrazole ring allows for a wide range of substitutions, leading to a vast chemical space for the development of novel therapeutic agents. The initial biological screening is a critical step in identifying promising lead compounds for further optimization and preclinical development. This guide aims to standardize and streamline this process by providing clear, concise, and actionable information.

Quantitative Biological Activity Data

The following tables summarize the quantitative data from various studies on the biological activities of substituted pyrazole carboxylates. These tables are designed for easy comparison of the potency and efficacy of different derivatives.

Table 1: Anticancer Activity of Substituted Pyrazole Carboxylates

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-hydrazone derivative 4a | COX-2 | 0.67 | [1] |

| Pyrazole-hydrazone derivative 4b | COX-2 | 0.58 | [1] |

| 3,5-diarylpyrazole | COX-2 | 0.01 | [2] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [2] |

| Pyrazolo-pyrimidine | COX-2 | 0.015 | [2] |

| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative 128 | COX-2 | 0.26 | [3] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 | Various | 2.82 - 6.28 | [4] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 | Various | 2.82 - 6.28 | [4] |

| Pyrimidine-pyrazole derivative 11 | Various | 0.01 - 0.65 | [4] |

| Pyrazole derivative 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [4] |

| Pyrazole derivative 35 | HepG2, MCF7, Hela | 3.53 - 6.71 | [4] |

| Pyrazole derivative 36 (CDK2 inhibitor) | CDK2 | 0.199 | [4] |

| Pyrazolo[4,3-c]pyridine derivative 41 | MCF7, HepG2 | 1.937, 3.695 (µg/mL) | [4] |

| Pyrazolo[4,3-c]pyridine derivative 42 | HCT116 | 2.914 (µg/mL) | [4] |

| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HePG2, HCT-116, MCF-7 | 6.57 - 9.54 | [5] |

Table 2: Antimicrobial and Antifungal Activity of Substituted Pyrazole Carboxylates

| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Pyrazole analogue 3 | E. coli | 0.25 | - | [6] |

| Pyrazole analogue 4 | S. epidermidis | 0.25 | - | [6] |

| Pyrazole analogue 2 | A. niger | 1 | - | [6] |

| Pyrazole analogue 3 | M. audouinii | 0.5 | - | [6] |

| Pyrazolyl-1-carboxamide 3a, 3b, 3c, 3e | S. aureus | 50 | Moderate | [7] |

| Pyrazolyl-1-carboxamide 4a, 4b, 5a, 5b | S. aureus | 75 | Slight | [7] |

| Pyrazole derivative 16 | S. aureus | - | Good | [8] |

| Pyrazole derivative 17 | S. aureus | - | Remarkable | [8] |

| Hydrazone 21a | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 7.8 | 20 - 35 | [9] |

| Hydrazone 21a | C. albicans, E. coli | 62.5 - 125 | 22 - 27 | [9] |

Table 3: Anti-inflammatory Activity of Substituted Pyrazole Carboxylates

| Compound/Derivative | Assay | Edema Inhibition (%) | IC50 (µM) | Reference |

| Pyrazole-hydrazone derivative 4f | Carrageenan-induced rat paw edema | 15-20 | - | [1] |

| 3,5-diarylpyrazole | Carrageenan-induced rat paw edema | 65-80 | - | [2] |

| Pyrazole-thiazole hybrid | Carrageenan-induced rat paw edema | 75 | - | [2] |

| Pyrazoline 2d, 2e | Carrageenan-induced paw edema | - | - | [10] |

| Pyrazole derivative N9 | Carrageenan-induced rat paw edema | - | - | [11] |

| Pyrazole derivative N7 | Cotton granuloma test | - | - | [11] |

| Pyrazole derivative 121 | - | Significant | - | [3] |

| Pyrazole derivative 122 | - | 35-39 | - | [3] |

| Pyrazole derivative 133 | - | Good | - | [3] |

| Pyrazole derivative 134 | - | Significant | - | [3] |

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below to ensure reproducibility and standardization of results.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Substituted pyrazole carboxylate compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial and antifungal activity of the compounds by measuring the zone of inhibition of microbial growth.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Substituted pyrazole carboxylate compounds dissolved in DMSO

-

Positive controls (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)

-

Negative control (DMSO)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly on the surface of the agar plates.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. Also, add positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the active compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in saline)

-

Substituted pyrazole carboxylate compounds

-

Positive control (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer

-

Animal handling equipment

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer drugs.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Fluorescent reporter dye (optional, for fluorescence-based assay)

-

Substituted pyrazole carboxylate compounds

-

Positive control (e.g., Nocodazole, Colchicine)

-

Negative control (e.g., Paclitaxel - a polymerization enhancer)

-

96-well plates (clear for turbidity, black for fluorescence)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, polymerization buffer, GTP, and glycerol.

-

Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 37°C 96-well plate. Include positive and negative controls.

-

Initiation of Polymerization: Initiate the polymerization by adding the cold tubulin reaction mix to the wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance (at 340 nm for turbidity) or fluorescence over time (e.g., every 30 seconds for 60 minutes).

-

Data Analysis: Plot the absorbance or fluorescence intensity against time. Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the activity of succinate dehydrogenase (Complex II of the electron transport chain), a target for some fungicides.

Materials:

-

Mitochondrial preparation or tissue homogenate containing SDH

-

SDH Assay Buffer

-

Succinate solution (substrate)

-

DCIP (2,6-dichlorophenolindophenol) solution (electron acceptor)

-

Substituted pyrazole carboxylate compounds

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Isolate mitochondria or prepare a tissue homogenate.

-

Reaction Setup: In a 96-well plate, add the SDH assay buffer, succinate, and DCIP. Add the test compounds at various concentrations. Include a vehicle control.

-

Initiate Reaction: Add the sample (mitochondrial preparation or homogenate) to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 10-30 minutes. The rate of DCIP reduction is proportional to SDH activity.

-

Data Analysis: Calculate the rate of DCIP reduction for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general workflow for the biological screening of substituted pyrazole carboxylates.

Signaling Pathways

Caption: NF-κB Signaling Pathway in Inflammation.

Caption: COX-2 Signaling Pathway.

Caption: Tubulin Polymerization and Inhibition.

Experimental Workflow

Caption: General Biological Screening Workflow.

References

- 1. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of the bromine atom in ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Reactivity of the Bromine Atom in Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a key intermediate, with the bromine atom at the C5 position serving as a versatile synthetic handle for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on its utility in palladium-catalyzed cross-coupling reactions and other transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction to the Pyrazole Core and the Role of Bromine

Five-membered nitrogen-containing heterocycles are foundational components of many medicinally relevant molecules due to their unique biological properties and their capacity for hydrogen bond interactions.[3][4] Among these, the pyrazole nucleus is of significant interest. The strategic placement of a bromine atom, as in ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, provides a key point for diversification. This bromo-substituent is an excellent leaving group, particularly in transition metal-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to the synthesis of more complex, highly functionalized pyrazole derivatives.

Overview of Reactivity

The bromine atom at the C5 position of the pyrazole ring is primarily reactive as an electrophilic partner in cross-coupling reactions. While five-membered heterocyclic halides can be challenging coupling partners, often due to their potential to inhibit or deactivate palladium catalysts, significant advances in ligand and catalyst development have enabled a broad scope of transformations.[3][4] The primary pathways for functionalization include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Caption: Key reaction pathways for functionalizing the C5-bromo position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[5] The general mechanism involves a Pd(0) active species that undergoes oxidative addition with the aryl bromide, followed by transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck) and finally reductive elimination to yield the product and regenerate the catalyst.[6]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds from aryl halides and amines.[7][8] This method is particularly effective for coupling amines with five-membered heterocyclic halides like bromopyrazoles, which can be challenging substrates.[3][4] The use of specialized bulky biarylphosphine ligands, such as tBuBrettPhos, in combination with palladium precatalysts has been shown to facilitate these transformations efficiently, even at moderate temperatures.[3][4]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data Summary: Buchwald-Hartwig Amination of Bromopyrazoles

| Entry | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | 50 | 85-95 | [3][4] |

| 2 | Morpholine | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | 50 | 80-90 | [3][4] |

| 3 | n-Hexylamine | Pd precatalyst / tBuBrettPhos (L4) | LHMDS | 80 | 75-85 | [3][4] |

| 4 | Benzylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | 110 | ~70 | [9] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3][4]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%), and the ligand (e.g., tBuBrettPhos, 1-2 mol% if not using a precatalyst).

-

Solvent and Base Addition: Add anhydrous solvent (e.g., toluene or dioxane, ~0.2 M). Add the base (e.g., LHMDS as a 1 M solution in THF, 2.2 mmol).

-

Reaction: Heat the reaction mixture to the specified temperature (50-110 °C) and stir for the required time (typically 12-24 h). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an aryl halide.[5] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[5] For substrates like bromopyrazoles, common catalysts include palladium complexes with phosphine ligands such as Pd(PPh₃)₄ or PdCl₂(dppf). The choice of base and solvent system is critical for achieving high yields.[10][11]

Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 70-90 | [10][12] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 80-95 | [11] |

| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 75-85 | [10] |

| 4 | 4-Biphenylboronic acid | XPhosPdG2/XPhos | Na₂CO₃ | Dioxane | 110 | ~80 | [5] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [10][11]

-

Reaction Setup: In a microwave vial or Schlenk tube, dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) in the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reagent Addition: Add the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).

-

Degassing and Reaction: Degas the mixture by bubbling argon through it for 10-15 minutes. Seal the vessel and heat the reaction to the desired temperature (80-110 °C) with stirring for 2-18 hours. The reaction can often be accelerated using microwave irradiation.[13]

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Other Significant Transformations

Sonogashira and Heck Couplings

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalyst system.[14] The Heck reaction couples the aryl halide with an alkene.[13] Both methods provide powerful ways to introduce unsaturated carbon fragments at the C5 position of the pyrazole.

Hydrolysis and Further Derivatization

The ethyl ester group at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treatment with a base such as sodium hydroxide in an alcoholic solvent.[15] The resulting 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is itself a valuable intermediate for further reactions, such as amide bond formation.[15][16]

Caption: Workflow for hydrolysis and subsequent amide coupling.

Experimental Protocol: Hydrolysis of the Ethyl Ester [15]

-

Dissolution: Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (0.1 mol) in ethanol (150 mL).

-

Base Addition: Add a 10% aqueous solution of sodium hydroxide (100 mL) to the solution.

-

Reaction: Stir the mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Remove the excess ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate to remove any unreacted starting material.

-

Acidification and Extraction: Adjust the pH of the aqueous phase to ~4-5 with 2N hydrochloric acid, resulting in the precipitation of the product.

-

Isolation: Collect the white solid product by filtration, wash with cold water, and dry under vacuum. A reported yield for this transformation is 93.2%.[15]

Conclusion

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile building block for the synthesis of complex, functionalized pyrazole derivatives. The bromine atom at the C5 position is readily displaced through a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This reactivity allows for the systematic introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, making it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data summarized in this guide offer a practical foundation for the strategic utilization of this important intermediate.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. digitalrepository.unm.edu [digitalrepository.unm.edu]

- 15. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 16. Page loading... [wap.guidechem.com]

Application Notes and Protocols for Suzuki Coupling of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful transformation, catalyzed by palladium complexes, is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Pyrazole moieties are prevalent in a vast array of biologically active compounds and functional materials. The targeted functionalization of the pyrazole core, such as the introduction of aryl or heteroaryl substituents at the C5-position, is a critical step in the synthesis of novel drug candidates and advanced materials.

This document provides a detailed protocol for the Suzuki coupling of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with various arylboronic acids. The presence of an electron-withdrawing ester group on the pyrazole ring can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Experimental Protocols

A general and efficient procedure for the Suzuki-Miyaura cross-coupling reaction of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is detailed below. This protocol is based on established methods for the coupling of brominated pyrazoles and other heteroaryl bromides.[1][2][3]

Materials:

-

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

-

Schlenk tube or microwave vial

-

Magnetic stirrer and hotplate or microwave reactor

-

Argon or nitrogen gas supply

Procedure:

-

To a Schlenk tube or microwave vial, add ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water).

-

Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature and time will depend on the chosen catalyst and substrates (see Table 1 for examples). Conventional heating is typically performed at 80-110 °C for 2-24 hours. Microwave irradiation can significantly reduce reaction times, often to 5-30 minutes at temperatures between 100-150 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-methyl-1H-pyrazole-3-carboxylate.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various brominated pyrazole derivatives, which can serve as a starting point for the optimization of the reaction with ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 86 | BenchChem |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos (5) | Cs₂CO₃ | Dioxane | 110 | 2 | 89 | [3] |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | High | [4] |

| Aryl Bromide (general) | Phenylboronic acid | Pyrazole-Pd(II) complex (0.5) | K₂CO₃ | EtOH/H₂O | RT | 12 | up to 98% | [1] |

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) complex (0.1) | Various | EtOH/H₂O | MW (60W) | 5 min | up to 98% | [5] |

Table 1: Summary of Suzuki Coupling Conditions for Brominated Pyrazole Derivatives.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Suzuki coupling of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often critical, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often improving results for heteroaryl bromides. Increasing the temperature or reaction time may also be beneficial.

-

Debromination: The formation of the debrominated starting material is a common side reaction. This can sometimes be suppressed by using a milder base (e.g., K₃PO₄ instead of stronger bases) or by using a pre-catalyst that promotes rapid oxidative addition.

-

Hydrolysis of the Ester: The presence of a base and water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. If this is a significant issue, using anhydrous conditions with a non-aqueous base (e.g., KF) might be necessary. Alternatively, the reaction can be run at a lower temperature for a longer period.

By following this detailed protocol and considering the optimization strategies, researchers can effectively perform the Suzuki coupling of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate to synthesize a diverse range of 5-aryl-1-methyl-1H-pyrazole-3-carboxylates for various applications in drug discovery and materials science.

References

- 1. connectsci.au [connectsci.au]

- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Heck Reaction Conditions for Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction on ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is widely used in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.

The protocols outlined below are based on established Heck reaction principles and conditions reported for structurally similar heteroaromatic bromides. Due to the electron-deficient nature of the pyrazole ring, which can influence its reactivity, the provided conditions serve as a robust starting point for optimization.

General Reaction Scheme

The Heck reaction of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with a generic alkene is depicted below:

Figure 1: General scheme of the Heck reaction for the synthesis of 5-alkenyl-1-methyl-1H-pyrazole-3-carboxylates.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the Heck reaction of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with a model alkene, such as ethyl acrylate. These conditions are compiled from general protocols for Heck reactions on heteroaryl bromides.

Table 1: Reactant and Reagent Stoichiometry

| Component | Molar Equivalents |

| Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 1.0 |

| Alkene (e.g., Ethyl Acrylate) | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.01 - 0.05 |

| Ligand (e.g., P(o-tolyl)₃) | 0.02 - 0.10 |

| Base (e.g., Triethylamine) | 2.0 - 3.0 |

Table 2: Reaction Parameters

| Parameter | Recommended Range |

| Solvent | DMF, Acetonitrile, Toluene, or 1,4-Dioxane |

| Temperature | 80 - 120 °C |

| Reaction Time | 12 - 24 hours (monitor by TLC or GC-MS) |

| Atmosphere | Inert (Nitrogen or Argon) |

| Catalyst System | Palladium(II) acetate with a phosphine ligand is common. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Heck reaction of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with ethyl acrylate as a representative alkene.

Materials and Equipment

-

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-